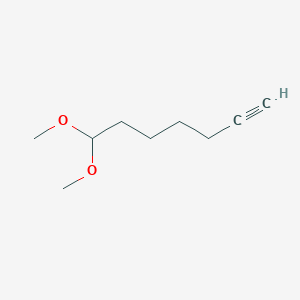
7,7-Dimethoxy-hept-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxy-hept-1-yne: is an organic compound with the molecular formula C₉H₁₆O₂ . It is characterized by the presence of a triple bond between the first and second carbon atoms and two methoxy groups attached to the seventh carbon atom. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hept-6-ynal Route: One common method involves the reaction of with in the presence of an acid catalyst.
5-Chloro-1,1-dimethoxypentane Route: Another method involves the reaction of 5-chloro-1,1-dimethoxypentane with acetylene under basic conditions.
Industrial Production Methods: While specific industrial production methods for 7,7-Dimethoxy-hept-1-yne are not widely documented, the compound can be synthesized on a larger scale using the above-mentioned synthetic routes with appropriate scaling of reagents and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogen gas in the presence of is commonly used for hydrogenation.
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products:
Oxidation: Products may include or .
Reduction: The major product is .
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
7,7-Dimethoxy-hept-1-yne: is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology and Medicine:
- The compound is studied for its potential biological activity and its role as an intermediate in the synthesis of biologically active compounds.
Industry:
- It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxy-hept-1-yne in chemical reactions involves the reactivity of the triple bond and the methoxy groups. The triple bond can participate in addition reactions, while the methoxy groups can undergo nucleophilic substitution. The compound’s reactivity is influenced by the electronic effects of the methoxy groups, which can stabilize reaction intermediates.
Comparison with Similar Compounds
- 7,7-Diethoxy-hept-1-yne
- 7,7-Dimethoxy-1-(3-methoxy-phenyl)-3-aza-bicyclo[3.2.0]heptane-2,4-dione
- ®-7,7-Dimethoxy-5-methyl-hept-1-ene
Uniqueness:
- 7,7-Dimethoxy-hept-1-yne is unique due to the presence of both a triple bond and two methoxy groups, which confer distinct reactivity and chemical properties compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in synthesis.
Properties
CAS No. |
60090-80-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7,7-dimethoxyhept-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8-9(10-2)11-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
ZNHIVTXKRYWFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCC#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















